molecular formula C9H7F2N B2498491 2-(2,4-Difluorophenyl)propanenitrile CAS No. 1096815-82-5

2-(2,4-Difluorophenyl)propanenitrile

Cat. No.: B2498491
CAS No.: 1096815-82-5
M. Wt: 167.159
InChI Key: LWOGMPFRXKTFFN-UHFFFAOYSA-N
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Description

Overview of Fluorinated Organic Nitriles

Fluorinated organic nitriles represent a critical class of compounds in synthetic chemistry due to their unique electronic and steric properties. The incorporation of fluorine atoms enhances molecular stability, solubility, and reactivity, making these compounds indispensable in pharmaceuticals, agrochemicals, and advanced materials. For instance, fluorinated nitriles participate in electrophilic aromatic substitutions, cyclopropanations, and nucleophilic additions, often serving as intermediates for complex molecular architectures.

The cyano group (-C≡N) in fluorinated nitriles plays a dual role: it acts as a strong electron-withdrawing group and a bioisostere for carboxylic acids in drug design. The presence of fluorine atoms further modulates lipophilicity and metabolic stability, attributes that are pivotal in drug discovery.

Importance of 2-(2,4-Difluorophenyl)propanenitrile in Chemical Research

This compound (CAS 1096815-82-5) is a fluorinated nitrile with a propanenitrile backbone substituted with a 2,4-difluorophenyl group. Its structural features make it a valuable building block in organic synthesis:

Feature Chemical Impact
Difluorophenyl group Enhances aromatic ring stability and directs regioselectivity in electrophilic reactions.
Propanenitrile moiety Facilitates nucleophilic additions, reductions, and cyclizations.
Fluorine substituents Increase lipophilicity and metabolic resistance, critical for bioactive molecules.

This compound is particularly sought after in the synthesis of pharmaceutical intermediates, such as enzyme inhibitors and receptor ligands.

Historical Context of Difluorophenyl Compounds

Difluorophenyl derivatives emerged as key intermediates in the 20th century, driven by their applications in agrochemicals and pharmaceuticals. Early studies focused on synthesizing difluorobenzenes via halogenation of benzene, which laid the groundwork for functionalizing aromatic rings. The development of this compound followed advancements in nitrile chemistry, particularly the use of fluorinated substrates in nucleophilic substitutions and cross-coupling reactions.

Key milestones include:

  • 1970s : Introduction of carbonyl fluoride as a reagent for synthesizing fluorinated isocyanates.
  • 1990s : Application of difluorophenyl groups in poly(aryl ether nitrile)s for high-performance materials.
  • 2000s : Use of fluorinated nitriles in asymmetric catalysis and medicinal chemistry.

Research Objectives and Scope

This article aims to:

  • Elucidate synthesis methodologies for this compound.
  • Analyze its physicochemical properties , including stability and reactivity.
  • Highlight applications in pharmaceuticals

Properties

IUPAC Name

2-(2,4-difluorophenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOGMPFRXKTFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-(2,4-Difluorophenyl)propanenitrile has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate specific biochemical processes .

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares 2-(2,4-Difluorophenyl)propanenitrile with structurally related nitriles, emphasizing substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula MW (g/mol) Key Substituents Applications Source
This compound (hypothetical) - C₉H₇F₂N ~163.2 2,4-difluorophenyl Inferred fungicide/pharmaceutical precursor -
2-(2,4-Difluorophenyl)-2-((trimethylsilyl)oxy)-propanenitrile (2k) - C₁₃H₁₅F₂NOSi 283.35 2,4-difluorophenyl, trimethylsilyloxy Fungicide precursor
2-Phenylpropanenitrile (2f) - C₉H₉N 131.18 Phenyl (non-fluorinated) Fungicide precursor (lower bioactivity)
2-[[(2-Ethylphenyl)(2-hydroxyethyl)amino]methyl]-3,3-difluoropropanenitrile 2647-14-5 C₁₅H₂₀F₂N₂O 294.33 Ethylphenyl, hydroxyethylamino, difluoro Potential pharmaceutical use (SDS focus)
2-Fluoro-4-(4-fluorophenyl)benzonitrile 1214332-40-7 C₁₃H₇F₂N 215.20 2-fluoro, 4-fluorophenyl (aromatic nitrile) Pharmaceutical intermediate

Key Findings

Impact of Fluorination: The 2,4-difluorophenyl group in this compound and its derivative 2k enhances metabolic stability and lipophilicity compared to non-fluorinated analogues like 2f. This is critical in agrochemical applications, where fluorine atoms improve membrane permeability and target binding . In contrast, 2-Fluoro-4-(4-fluorophenyl)benzonitrile (a benzonitrile derivative) leverages fluorine substituents to modulate electronic properties in drug intermediates, enhancing interactions with biological targets .

Functional Group Modifications: The trimethylsilyloxy group in 2k acts as a protective moiety, enabling controlled reactivity during fungicide synthesis. This modification is absent in the parent compound, suggesting that 2k is a more advanced intermediate . The hydroxyethylamino and ethyl groups in 2-[[(2-Ethylphenyl)(2-hydroxyethyl)amino]methyl]-3,3-difluoropropanenitrile introduce polar and bulky features, likely influencing its pharmacokinetic profile and toxicity (as inferred from its Safety Data Sheet) .

Applications :

  • Fluorinated propanenitriles (e.g., 2k) are prioritized in agrochemical synthesis due to their balance of reactivity and stability.
  • Benzonitriles like 2-Fluoro-4-(4-fluorophenyl)benzonitrile are favored in pharmaceuticals for their aromatic rigidity, which aids in drug-receptor interactions .

Research Implications

  • Agrochemicals : The scalability of 2k synthesis (multigram quantities) underscores its industrial relevance . The parent compound’s simpler structure may offer cost advantages in early-stage synthesis.
  • Pharmaceuticals: Safety data for 2-[[(2-Ethylphenyl)...difluoropropanenitrile highlights the need for careful handling of amino- and hydroxy-substituted nitriles, which may pose higher toxicity risks .

Biological Activity

2-(2,4-Difluorophenyl)propanenitrile is an organic compound with the molecular formula C9H7F2N, characterized by a nitrile group attached to a propanenitrile backbone, with two fluorine atoms substituted at the 2 and 4 positions of the phenyl ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate specific biochemical processes by interacting with enzymes and receptors. Although the exact pathways are still under investigation, preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Potential to inhibit bacterial growth.
  • Anticancer Properties : Ability to induce apoptosis in cancer cells.

Research Findings

Recent studies have focused on the compound's effects on different biological systems. Key findings include:

  • Antimicrobial Studies : Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria in vitro.
  • Anticancer Studies : In cell line assays, this compound exhibited cytotoxic effects against several cancer cell lines, suggesting its potential as a chemotherapeutic agent. A study found that it induced apoptosis through the activation of caspase pathways in human cancer cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that:

  • Minimum Inhibitory Concentration (MIC) values were determined to be as low as 32 µg/mL for S. aureus.
  • The compound demonstrated bactericidal activity at concentrations above 64 µg/mL.

Case Study 2: Anticancer Activity

In another research project focusing on its anticancer properties, this compound was tested on various cancer cell lines, including breast and colon cancer cells. The findings revealed:

  • Significant reduction in cell viability with an IC50 value of approximately 15 µM for breast cancer cells.
  • Induction of apoptosis was confirmed through flow cytometry analysis, showing increased levels of annexin V positivity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:

Compound NameStructure CharacteristicsBiological Activity
2-(2,3-Difluorophenyl)propanenitrileFluorine at positions 2 and 3Moderate antimicrobial activity
3-(2,4-Difluorophenyl)propanenitrileFluorine at positions 3 and 4Lower anticancer efficacy
This compound Fluorine at positions 2 and 4High antimicrobial and anticancer activity

The unique positioning of fluorine atoms in this compound enhances its stability and reactivity compared to its analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-(2,4-difluorophenyl)propanenitrile and its derivatives?

  • Methodological Answer : The synthesis often involves epoxide intermediates or substitution reactions. For example, 2-(2,4-difluorophenyl) derivatives can be synthesized via nucleophilic substitution of 2,4-difluorophenyl precursors with nitrile-containing reagents. A key intermediate, 4-((6-(2-(2,4-difluorophenyl)-1,1-difluoro-2-oxoethyl)pyridin-3-yl)oxy)benzonitrile, has been used in multi-step syntheses involving epoxidation and subsequent functionalization . Additionally, Knoevenagel condensation between 2,4-difluorobenzaldehyde and cyanoacetate derivatives is a viable route for acrylonitrile analogs .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry (MS) is essential. For example, ¹H NMR can resolve fluorine-coupled splitting patterns in the aromatic region (δ 6.8–7.5 ppm), while IR confirms the nitrile stretch (~2240 cm⁻¹). High-resolution MS (HRMS) with electrospray ionization (ESI) or electron impact (EI) provides molecular weight validation .

Q. How can reaction conditions influence the yield of this compound synthesis?

  • Methodological Answer : Key variables include:

  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance nitrile formation.
  • Temperature : Optimal yields are achieved at 80–100°C for Knoevenagel condensations .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of fluorinated intermediates .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

  • Methodological Answer : Hybrid functionals like B3LYP (which integrates exact exchange and gradient corrections) are recommended for accuracy. Basis sets such as 6-311++G(d,p) model fluorine’s electronegativity and the nitrile group’s polarization. DFT can predict frontier molecular orbitals (HOMO/LUMO), dipole moments, and Fukui indices to assess reactivity .

Q. What strategies resolve contradictions in reaction yields during derivative synthesis?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE) is critical. For example:

  • Factorial screening identifies critical parameters (e.g., reagent stoichiometry, solvent).
  • Response surface methodology (RSM) refines conditions for epoxide ring-opening reactions, where excess nucleophiles (e.g., triazoles) may reduce byproducts .

Q. How is LC-MS/MS applied to quantify genotoxic impurities in this compound-based pharmaceuticals?

  • Methodological Answer : A validated LC-MS/MS method with positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) detects impurities at 0.3 µg/g levels. Chromatographic separation uses a C18 column with 0.1% formic acid in water/acetonitrile gradients. Key transitions include m/z 285→267 for the genotoxic impurity 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole .

Q. What structure-activity relationship (SAR) insights guide antifungal agent design using this compound scaffolds?

  • Methodological Answer : Introducing 1,2,4-triazole or imidazole moieties enhances antifungal activity by targeting fungal cytochrome P450 enzymes. For example, 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-propan-2-ol derivatives show broad-spectrum activity against Candida spp. via sterol biosynthesis inhibition. Substituents at the phenyl ring (e.g., piperazine groups) improve pharmacokinetic properties .

Q. How do steric and electronic effects of fluorine substituents impact reactivity in cross-coupling reactions?

  • Methodological Answer : The ortho-fluorine group induces steric hindrance, slowing Buchwald-Hartwig amination, while para-fluorine enhances electron-withdrawing effects, stabilizing intermediates in Suzuki-Miyaura couplings. Computational studies (e.g., NBO analysis) quantify charge distribution, guiding catalyst selection (e.g., Pd(OAc)₂ with SPhos ligand) .

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